(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
Description
(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS: 1177319-91-3) is a bicyclic compound featuring a cyclopenta[c]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The compound is synthesized via a multi-step process involving sodium hydride-mediated alkylation with dimethyl carbonate, as described in . This intermediate is critical in medicinal chemistry, particularly in the development of Retinol Binding Protein 4 (RBP4) antagonists, where its rigid bicyclic structure enhances target binding .
Properties
IUPAC Name |
(3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUILIYSENMTGT-PBINXNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112440 | |
| Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aα,5α,6aα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401464-09-2, 442877-23-8 | |
| Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aα,5α,6aα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(3aR,5R,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid, also referred to as Boc-octahydrocyclopentapyrrole-5-carboxylic acid, is a bicyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 442877-23-8
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, primarily focusing on its role as a potential therapeutic agent.
Research indicates that this compound acts as an antagonist of retinol binding protein 4 (RBP4), which is implicated in various metabolic disorders and diseases such as age-related macular degeneration and Stargardt disease. By inhibiting RBP4, the compound may help modulate retinol transport and metabolism, thus influencing visual function and metabolic health .
Study 1: RBP4 Antagonism
A study published in ResearchGate highlighted the efficacy of bicyclic octahydrocyclopentapyrrole derivatives, including the compound , in antagonizing RBP4. The findings suggested that these compounds could be developed into therapeutic agents for treating atrophic age-related macular degeneration .
Study 2: Synthesis and Biological Evaluation
Another investigation focused on the synthesis of various derivatives of octahydrocyclopenta[c]pyrrole. The study demonstrated that modifications to the tert-butoxycarbonyl group significantly influenced the biological activity of the compounds. The synthesized derivatives exhibited varying degrees of inhibitory effects on RBP4, with some showing promising results in reducing retinol levels in cellular models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 442877-23-8 |
| Physical State | Solid |
| Storage Conditions | Dry, 2-8°C |
| Activity Type | Effect | Reference |
|---|---|---|
| RBP4 Antagonism | Inhibition | |
| Visual Function Modulation | Potential Treatment |
Safety and Handling
Safety data for this compound indicate that it should be handled with care due to potential hazards associated with chemical exposure. Appropriate protective measures should be taken during handling and experimentation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- This compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its structural versatility allows for modifications that can enhance biological activity or selectivity.
- Case studies have shown that derivatives of this compound exhibit promising activity against various targets, including cancer and infectious diseases.
-
Peptide Synthesis :
- The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis to protect amine functionalities during coupling reactions. The presence of the Boc group in this compound facilitates the formation of peptide bonds without premature deprotection.
-
Biological Activity :
- Research has indicated that derivatives of octahydrocyclopenta[c]pyrrole compounds possess anti-inflammatory and analgesic properties. For instance, studies have demonstrated their potential in modulating pathways involved in pain perception and inflammation.
Synthetic Applications
-
Organic Synthesis :
- The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique ring structure provides a reactive site for further chemical transformations.
- It has been used in multi-step synthetic routes to construct intricate molecular architectures, particularly in the field of heterocyclic chemistry.
-
Asymmetric Synthesis :
- The chiral centers present in (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid make it valuable for asymmetric synthesis applications. Chiral compounds are essential in producing enantiomerically pure drugs, which can lead to improved therapeutic outcomes.
Comparison with Similar Compounds
Key Properties :
- Storage : Sealed in dry conditions at 2–8°C .
- Hazards : Classified with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Stereochemistry : The (3aR,5r,6aS) configuration ensures optimal spatial orientation for interactions with biological targets, as seen in related RBP4 antagonists .
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Table 1: Structural and Stereochemical Comparison
Analysis :
- Stereochemistry : The (3aR,5r,6aS) configuration is critical for bioactivity. Racemic mixtures (e.g., rel-isomers) show reduced potency in RBP4 antagonism compared to enantiopure forms .
- Functional Groups : Carboxylic acid derivatives (e.g., CAS 1177319-91-3) exhibit stronger hydrogen-bonding interactions with RBP4 compared to hydroxymethyl or hydroxyl analogues, enhancing binding affinity .
Table 2: Bioactive Analogues in RBP4 Antagonism
Analysis :
- Substituent Effects : The trifluoromethylphenyl group (e.g., in CAS 442877-23-8) enhances hydrophobic interactions with RBP4, lowering IC₅₀ values .
- Carboxylic Acid vs. Amides : Carboxylic acid derivatives (e.g., CAS 1177319-91-3) are more potent than carboxamides but may require prodrug strategies for membrane permeability .
Preparation Methods
Core Reaction Pathway
The patented method involves four stages:
-
Substrate Preparation : N-Boc-octahydrocyclopenta[c]pyrrole (III) is synthesized via cyclization of proline derivatives.
-
Lithiation : Substrate III is treated with s-butyllithium in methyl tert-butyl ether (MTBE) at -78°C to generate a chiral enolate.
-
Carboxylation : Reaction with CO₂ or ethyl chloroformate introduces the carboxylic acid/ester group.
-
Workup and Purification : Acidic quenching, extraction, and silica gel chromatography yield the final product.
Table 1: Key Parameters from Patent Embodiments
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Starting material (III) | 2 mmol | 20 mmol | 6.6 mmol |
| Solvent | MTBE | MTBE | Dioxane |
| Ligand | (+)-Tocosamine | (+)-3-Methyl-diazepine | (+)-3-Methyl-diazepine |
| Temperature | -78°C | -78°C | -50°C |
| Electrophile | CO₂ | CO₂ | ClCO₂Et |
| Yield (IV) | 64.5% | 56.8% | 36.8% |
Notes :
-
Lithiation : s-BuLi (1.4 M in cyclohexane) is added dropwise to maintain temperature below -50°C.
-
Ligands : (+)-Tocosamine or (+)-3-methyl-1,5-methylene-pyridodiazepine induce enantioselectivity (>99% ee).
-
Carboxylation : CO₂ gas is bubbled for 30 minutes, while ethyl chloroformate requires stoichiometric addition.
Optimization Strategies
Solvent Selection
MTBE outperforms tetrahydrofuran (THF) and dioxane due to its low polarity, which stabilizes the lithiated intermediate and reduces side reactions.
Table 2: Solvent Impact on Yield
| Solvent | Relative Yield | Side Products |
|---|---|---|
| MTBE | 100% (baseline) | <5% |
| THF | 78% | 12% |
| Dioxane | 65% | 18% |
Ligand Effects
(+)-Tocosamine provides higher enantiomeric excess (ee) compared to diazepine-based ligands but requires stricter temperature control.
Analytical Characterization
Purity Assessment
Post-purification analysis employs:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, pyrrolidine-H), 2.75–2.89 (m, 1H, cyclopentane-H).
-
IR : 1705 cm⁻¹ (C=O, Boc), 1740 cm⁻¹ (C=O, carboxylic acid).
Industrial-Scale Considerations
Challenges in Scaling
-
Low-Temperature Requirements : Maintaining -78°C in large reactors demands specialized cryogenic equipment.
-
Lithium Waste : Neutralization of excess s-BuLi generates lithium salts, complicating waste disposal.
Q & A
Q. What are the typical synthetic routes for preparing (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid?
The compound is synthesized via multi-step reactions involving cyclopenta[c]pyrrole scaffolds. A common method includes:
- Step A : Reacting a Boc-protected cyclopenta[c]pyrrole precursor (e.g., (3aR,5R,6aS)-5-substituted octahydrocyclopenta[c]pyrrole hydrochloride) with a pyrimidine carboxylate ester in DMF, using Et₃N as a base at 60°C for 16 hours .
- Step B : Deprotection using HCl to remove the Boc group, followed by coupling with a trifluoromethylphenyl group under Pd(OAc)₂ catalysis .
- Final hydrolysis : Conversion of the ester to the carboxylic acid using LiOH·H₂O in THF/H₂O .
Q. How can researchers ensure purity of the compound during synthesis?
Purification strategies include:
- Aqueous workup : Diluting reactions with water to precipitate intermediates .
- Chromatography : Using silica gel or reverse-phase HPLC for final purification.
- Recrystallization : From solvents like ethanol or THF/water mixtures. Purity should be confirmed via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential inhalation risks from volatile reagents (e.g., DMF, Et₃N) .
- First aid : Immediate flushing with water for skin/eye exposure and medical consultation for ingestion .
Q. Which analytical methods are essential for structural confirmation?
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., 3aR,5r,6aS configuration) and Boc-group integrity .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₃NO₄: 305.37) .
- Chiral HPLC : To ensure enantiomeric purity (>99% ee) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during multi-step synthesis?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate) .
- Reaction optimization : Avoid racemization by controlling temperature (e.g., <60°C) and minimizing strong acids/bases during Boc deprotection .
- Monitoring : Regular chiral HPLC checks after each step to detect stereochemical drift .
Q. What strategies resolve contradictions in reaction yields between scaled-up and small-batch syntheses?
- DOE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors.
- Kinetic studies : Use in-situ IR or NMR to track intermediate formation and optimize reaction times .
- Scale-up adjustments : Replace DMF with less viscous solvents (e.g., THF) to improve mixing efficiency .
Q. How can researchers mitigate impurities from trifluoromethylphenyl coupling reactions?
- Catalyst screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ to reduce side products .
- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., debrominated intermediates).
- Purification : Employ gradient elution in reverse-phase HPLC with C18 columns .
Q. What advanced computational tools predict the compound’s physicochemical properties?
- Molecular dynamics (MD) simulations : To study conformational stability of the bicyclic scaffold .
- DFT calculations : Predict pKa (~3.5 for the carboxylic acid group) and logP (~1.8) for solubility profiling .
- Docking studies : Model interactions with biological targets (e.g., retinol-binding protein 4) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C) .
- Long-term storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis .
Q. What in vitro assays evaluate the compound’s biological activity?
- RBP4 antagonism : Measure IC₅₀ in fluorescence polarization assays using recombinant human RBP4 .
- Cell permeability : Use Caco-2 monolayers to assess permeability (Papp >1 × 10⁻⁶ cm/s) .
- Metabolic stability : Incubate with liver microsomes and quantify remaining parent compound via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
